molecular formula C17H19BrN2O4S B4569431 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide

Cat. No.: B4569431
M. Wt: 427.3 g/mol
InChI Key: HVJKZEDQMGPIAD-UHFFFAOYSA-N
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Description

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide is a useful research compound. Its molecular formula is C17H19BrN2O4S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.02489 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research on bromophenol derivatives, which are structurally related to 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide, from the red alga Rhodomela confervoides, has highlighted the potential anticancer applications of these compounds. Although these specific derivatives were found inactive against several human cancer cell lines and microorganisms, the structural similarity suggests potential for further exploration in anticancer research (Zhao et al., 2004).

Drug Development and Molecular Studies

A study involving sulfonamide-focused libraries, including compounds structurally related to this compound, evaluated these compounds in cell-based antitumor screens. The research identified potent cell cycle inhibitors that progressed to clinical trials, highlighting the importance of such compounds in the development of new anticancer drugs and the understanding of drug-sensitive cellular pathways (Owa et al., 2002).

Photosensitization and Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, have demonstrated significant photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, a treatment modality for cancer, where the high singlet oxygen quantum yield of such compounds plays a pivotal role (Pişkin, Canpolat, & Öztürk, 2020).

Polymer Science

In the field of polymer science, novel thermally stable polyimides have been synthesized using diamines with built-in sulfone, ether, and amide structures, closely related to this compound. These developments underscore the compound's relevance in creating advanced materials with desirable thermal and mechanical properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally similar to this compound has provided insights into their molecular conformation and interactions. Such analyses are fundamental in the design and synthesis of new compounds with specific biological or physical properties (Yasuoka, Kasai, & Kakudo, 1969).

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-3-10-19-17(21)13-6-4-5-7-15(13)20-25(22,23)12-8-9-16(24-2)14(18)11-12/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKZEDQMGPIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.